N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester
Overview
Description
N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester typically involves the esterification of L-aspartic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and benzyl alcohol.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Deprotection: L-aspartic acid with a free amine group.
Scientific Research Applications
N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-aspartic acid 4-methyl ester: Similar protective groups but with a methyl ester instead of a benzyl ester.
N-tert-Butoxycarbonyl-L-glutamic acid 4-benzyl ester: Similar structure but with an additional methylene group in the side chain.
Uniqueness
N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester is unique due to its specific protective groups, which provide stability and selectivity in peptide synthesis. The benzyl ester offers a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667209 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7536-58-5, 147291-69-8 | |
Record name | t-Butyloxycarbonylaspartic acid alpha-benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7536-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]aspartate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JQ67EU7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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